[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. It consists of one chain of stearic acid at the C-1 position and one chain of stearidonic acid at the C-2 position. Phosphatidylcholines are key components of the lipid bilayer of cells and are involved in metabolism and signaling .
Preparation Methods
Phosphatidylcholines can be synthesized via three different routes:
Choline Activation: Choline is first activated by phosphorylation and then coupled to cytidine diphosphate prior to attachment to phosphatidic acid.
Choline Addition: Choline is added to cytidine diphosphate-activated 1,2-diacylglycerol.
Conversion: Phosphatidylserine or phosphatidylethanolamine is converted to phosphatidylcholine.
Chemical Reactions Analysis
Phosphatidylcholines undergo various types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroperoxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions include hydroperoxides, alcohols, and different phospholipids .
Scientific Research Applications
Phosphatidylcholines, including [(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, have numerous scientific research applications:
Chemistry: Used as model compounds to study lipid bilayers and membrane dynamics.
Biology: Play a crucial role in cell membrane structure and function.
Medicine: Investigated for their potential in drug delivery systems and as biomarkers for various diseases.
Industry: Used in the formulation of cosmetics and food products.
Mechanism of Action
Phosphatidylcholines exert their effects primarily through their role in cell membranes. They contribute to membrane fluidity and are involved in signaling pathways. The stearic acid and stearidonic acid moieties interact with various proteins and enzymes, influencing cellular processes such as metabolism and inflammation .
Comparison with Similar Compounds
Phosphatidylcholines are similar to other glycerophospholipids such as phosphatidylethanolamines and phosphatidylserines. phosphatidylcholines are unique due to their choline head group, which imparts distinct biophysical properties and functions. Similar compounds include:
Phosphatidylethanolamine: Contains an ethanolamine head group.
Phosphatidylserine: Contains a serine head group.
Phosphatidylinositol: Contains an inositol head group.
Phosphatidylcholines are unique in their ability to form stable bilayers and their involvement in signaling pathways .
Properties
Molecular Formula |
C44H80NO8P |
---|---|
Molecular Weight |
782.1 g/mol |
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h9,11,15,17,21,23,27,29,42H,6-8,10,12-14,16,18-20,22,24-26,28,30-41H2,1-5H3/b11-9-,17-15-,23-21-,29-27-/t42-/m1/s1 |
InChI Key |
MGIFJPVLDQAGPZ-ROBDCESFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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